(S)-2-(2-Methoxyphenyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGLZAYZOPJCB-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(S)-2-(2-Methoxyphenyl)piperidine HCl molecular weight and formula
Executive Summary
(S)-2-(2-Methoxyphenyl)piperidine Hydrochloride (CAS: 1391417-03-0) is a high-value chiral heterocyclic building block used primarily in the discovery and development of central nervous system (CNS) agents. Belonging to the class of 2-arylpiperidines, this enantiomerically pure scaffold serves as a critical pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists , NMDA receptor modulators , and various monoamine reuptake inhibitors. Its rigid piperidine ring, coupled with the electron-donating methoxy substituent, provides a unique steric and electronic profile that influences receptor binding affinity and metabolic stability.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound is the hydrochloride salt of the (S)-enantiomer of 2-(2-methoxyphenyl)piperidine.[1][2][3] The presence of the ortho-methoxy group on the phenyl ring introduces specific conformational preferences due to steric hindrance and potential intramolecular hydrogen bonding in the free base form.
Key Data Table[2][7]
| Property | Detail |
| Chemical Name | (S)-2-(2-Methoxyphenyl)piperidine Hydrochloride |
| Common Synonyms | (S)-2-(2-Methoxy-phenyl)-piperidine HCl; (S)-2-o-Anisylpiperidine HCl |
| CAS Number (HCl Salt) | 1391417-03-0 |
| CAS Number (Free Base) | 1213032-37-1 |
| Molecular Formula | C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base) |
| Molecular Weight | 227.73 g/mol (Salt) / 191.27 g/mol (Base) |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| SMILES (Free Base) | COC1=CC=CC=C1[C@@H]2CCCCN2 |
Synthetic Pathways & Manufacturing
The synthesis of (S)-2-(2-methoxyphenyl)piperidine HCl is a critical process requiring high enantiomeric excess (ee). Two primary methodologies are employed: Asymmetric Hydrogenation (catalytic) and Classical Resolution .
Method A: Asymmetric Hydrogenation (Preferred)
This route utilizes a transition metal catalyst (typically Rhodium or Iridium) complexed with a chiral ligand to hydrogenate the corresponding pyridine or dehydropiperidine precursor.
-
Precursor Preparation: 2-(2-Methoxyphenyl)pyridine is synthesized via a Suzuki-Miyaura coupling of 2-bromopyridine and 2-methoxyphenylboronic acid.
-
Asymmetric Reduction: The pyridine is subjected to hydrogenation using a chiral catalyst system, such as [Ir(cod)Cl]₂ with a chiral phosphine ligand (e.g., (S)-SegPhos or Josiphos).
-
Salt Formation: The resulting chiral free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Method B: Classical Resolution
-
Racemate Synthesis: Catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine using PtO₂ or Pd/C yields racemic (±)-2-(2-methoxyphenyl)piperidine.
-
Chiral Resolution: The racemate is reacted with a chiral resolving agent, such as (L)-Tartaric acid or (S)-Mandelic acid , to form diastereomeric salts.
-
Separation: Fractional crystallization separates the desired (S)-enantiomer salt, which is then basified and converted to the HCl salt.
Synthesis Workflow Diagram
Caption: Asymmetric catalytic synthesis route yielding high-purity (S)-enantiomer.
Pharmacological Applications[1][10][11][12][13]
The (S)-2-(2-methoxyphenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for several classes of neuroactive drugs.
Neurokinin-1 (NK1) Receptor Antagonists
This scaffold is structurally homologous to the core of CP-99,994 and related Substance P antagonists. The rigid piperidine ring positions the basic nitrogen and the aromatic ring in a specific spatial arrangement essential for binding to the NK1 receptor's transmembrane pocket.
-
Mechanism: Antagonizes the binding of Substance P, preventing neurogenic inflammation and signal transmission involved in emesis and pain.
-
Structural Role: The ortho-methoxy group often acts as a hydrogen bond acceptor or provides steric bulk that restricts the rotation of the phenyl ring, locking the bioactive conformation.
NMDA Receptor Modulators
2-Arylpiperidines are known to act as channel blockers or allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. The (S)-configuration is often critical for subtype selectivity (e.g., NR2B subunit specificity), which is pursued for the treatment of depression and neuropathic pain without the psychotomimetic side effects of non-selective blockers.
Monoamine Transporter Inhibitors
Derivatives of this scaffold have been explored for their affinity towards serotonin (SERT) and norepinephrine (NET) transporters. The lipophilic 2-aryl moiety anchors the molecule in the transporter's substrate binding site.
Pharmacological Interaction Diagram
Caption: Key receptor targets and therapeutic endpoints associated with the 2-arylpiperidine scaffold.
Analytical Characterization Protocols
To ensure the integrity of this chiral building block, the following analytical protocols are standard.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
Methoxy Group: Singlet at ~3.8 ppm (3H).
-
Methine (Chiral Center): Doublet of doublets or multiplet at ~4.0–4.5 ppm (1H, C2-H), shifting downfield due to the adjacent nitrogen and phenyl ring.
-
Aromatic Protons: Multiplets in the 6.8–7.4 ppm range (4H).
-
Piperidine Ring: Multiplets between 1.5–3.2 ppm (8H).
-
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or Trifluoroacetic acid (for salt).
-
Detection: UV at 210 nm or 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[4]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Hygroscopic; keep tightly sealed.
References
-
Sigma-Aldrich. "2-(2-Methoxyphenyl)piperidine hydrochloride Product Information." Merck KGaA. Link (Note: Reference for racemate properties and general handling).
-
PubChem. "2-(2-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO." National Center for Biotechnology Information. Link
-
ABCR. "AB400148 | CAS 1391417-03-0 Product Page."[6] ABCR Gute Chemie. Link
-
Choi, A., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 2022. Link
- Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.
Sources
- 1. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
- 2. 1391417-03-0[(S)-2-(2-Methoxyphenyl)piperidine hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
- 4. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
Difference between 2-(2-Methoxyphenyl)piperidine and 1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine vs. 2-(2-Methoxyphenyl)piperidine
Executive Summary
This guide provides a rigorous technical comparison between 1-(2-Methoxyphenyl)piperazine (hereafter 2-MeO-PP ) and 2-(2-Methoxyphenyl)piperidine (hereafter 2-MeO-Pip ). While these molecules share a molecular formula homology and the presence of a saturated nitrogen heterocycle attached to an ortho-anisole moiety, they represent a fundamental divergence in medicinal chemistry: the N-Aryl versus C-Aryl linkage.
This single-atom substitution dictates a complete shift in pharmacological profiles—from Serotonin (5-HT) receptor modulation (2-MeO-PP) to Monoamine Transporter/NMDA channel modulation (2-MeO-Pip)—and necessitates entirely different synthetic strategies.
Section 1: Structural & Physicochemical Divergence
The primary distinction lies in the attachment point of the heterocyclic ring to the aromatic system.
-
2-MeO-PP (N-Linked): The phenyl ring is attached directly to the nitrogen (N1). This creates an aniline-like electronic environment, reducing the basicity of N1 and leaving N4 as the primary protonation site.
-
2-MeO-Pip (C-Linked): The phenyl ring is attached to the carbon at position 2 (C2). The nitrogen remains a secondary aliphatic amine, maintaining high basicity and a distinct steric vector.
Table 1: Physicochemical Comparison
| Feature | 1-(2-Methoxyphenyl)piperazine (2-MeO-PP) | 2-(2-Methoxyphenyl)piperidine (2-MeO-Pip) |
| CAS Number | 35386-24-4 | 5466-23-9 (Base) / 63359-32-0 (HCl) |
| Linkage Type | N-Aryl (Heteroatom linkage) | C-Aryl (Carbon-Carbon linkage) |
| Electronic Class | Phenylpiperazine (Aryl-amine) | 2-Phenylpiperidine (Benzylic amine) |
| Basicity (pKa) | N1: ~2-3 (Delocalized); N4: ~9.0 | N1: ~10.0 (Secondary Aliphatic) |
| Primary Target | GPCRs (5-HT1A, 5-HT2A, D2) | Transporters/Channels (NET, DAT, NMDA) |
| Conformation | Chair (Piperazine); N1 planarized by aryl resonance | Chair (Piperidine); C2-Aryl equatorial preference |
| Common Role | 5-HT Antagonist/Partial Agonist Pharmacophore | Dissociative/Stimulant Scaffold Intermediate |
Section 2: Synthetic Pathways
The synthesis of these two molecules highlights the difficulty gap between forming C-N bonds (standard cross-coupling) and C-C bonds (organometallic addition).
Protocol A: Synthesis of 2-MeO-PP (N-Arylation)
Methodology: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. Context: High yield, scalable, typically used for generating serotonergic libraries.
Step-by-Step Workflow:
-
Reagents: 1-Bromo-2-methoxybenzene (o-bromoanisole), Piperazine (excess), Pd_2(dba)_3 (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.
-
Reaction: Reflux at 110°C for 12-18 hours under inert atmosphere (Argon).
-
Mechanism: Palladium oxidative addition to the aryl halide, followed by amine coordination and reductive elimination.
-
Purification: Acid-base extraction. The product is the organic layer after basification.
Protocol B: Synthesis of 2-MeO-Pip (C-Arylation)
Methodology: Grignard Addition to Pyridine/Imine followed by Reduction. Context: Lower yield, requires anhydrous conditions, used for dissociative/stimulant analogs (e.g., Methoxetamine precursors).
Step-by-Step Workflow:
-
Grignard Formation: React 1-Bromo-2-methoxybenzene with Mg turnings in dry THF to form 2-methoxyphenylmagnesium bromide.
-
Nucleophilic Attack: Add the Grignard reagent to Pyridine N-oxide (or 2-methoxy-pyridine depending on specific route) at -78°C to 0°C.
-
Reduction: The resulting dihydropyridine intermediate is unstable. Immediate hydrogenation is required (H2, Pd/C, MeOH/HCl) to fully saturate the ring to piperidine.
-
Resolution: The product is a racemate. Chiral resolution (e.g., via tartaric acid) is often required for biological assays as the (S)- and (R)-enantiomers often have distinct potencies at NMDA vs. DAT sites.
Visualization: Synthetic Divergence
Figure 1: Divergent synthetic pathways. Path A utilizes N-arylation for the piperazine, while Path B requires organometallic C-arylation and reduction for the piperidine.
Section 3: Pharmacological Profiles[1]
The structural difference dictates the "Address" of the molecule within the central nervous system.
1. The "Serotonin Anchor" (2-MeO-PP)
The N-aryl piperazine moiety is a privileged scaffold for 5-HT receptors.
-
Mechanism: The protonated distal nitrogen (N4) mimics the ethylamine side chain of serotonin, while the aryl ring engages in
stacking with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket. -
Key Activity:
-
5-HT1A: High affinity partial agonist/antagonist.
-
Alpha-1 Adrenergic: Moderate affinity antagonist (off-target effect causing hypotension).
-
-
Clinical Relevance: This moiety is found in Urapidil (antihypertensive) and acts as a metabolite for azapirone anxiolytics. It is also a precursor to "party pills" (BZP analogs), monitored for abuse potential.
2. The "Dissociative/Stimulant Scaffold" (2-MeO-Pip)
The 2-aryl piperidine moiety moves the pharmacophore away from GPCRs toward transporter proteins and ion channels.
-
Mechanism: The C-linked phenyl group creates a steric bulk similar to the phenethylamine class but constrained in a ring. This mimics the spatial arrangement of Methylphenidate (Ritalin) or the arylcyclohexylamine class (Ketamine/PCP).
-
Key Activity:
-
NMDA Receptor: The ortho-methoxy group provides steric hindrance. While less potent than 3-MeO analogs (like in the arylcyclohexylamine series), 2-substituted piperidines can act as uncompetitive NMDA channel blockers.
-
Norepinephrine/Dopamine Reuptake (NET/DAT): 2-substituted piperidines are classic reuptake inhibitors. The specific ortho-methoxy substitution pattern often modulates selectivity between NET and DAT.
-
-
Clinical Relevance: Used as a scaffold for designing non-stimulant ADHD medications or novel dissociative anesthetics.
Visualization: Structure-Activity Relationship (SAR) Flow
Figure 2: Pharmacological divergence based on linkage atom. The N-linkage drives Serotonergic affinity, while the C-linkage drives Transporter/Channel affinity.
Section 4: Analytical Differentiation
When analyzing reaction mixtures or unknown samples, these two isomers can be distinguished using Proton NMR (
Key NMR Diagnostic Signals (CDCl
)
| Signal | 2-MeO-PP (Piperazine) | 2-MeO-Pip (Piperidine) |
| Benzylic Proton | Absent. No proton on the linkage atom (N1). | Present. A methine triplet/doublet of doublets at ~3.5 - 4.0 ppm (H at C2). |
| Ring Protons | Symmetrical multiplets for N-CH | Complex multiplets. High field signals (~1.5 - 2.0 ppm) for the C3/C4/C5 methylenes. |
| NH Signal | Broad singlet for distal NH (N4). | Broad singlet for ring NH (N1). |
Diagnostic Rule: Look for the benzylic methine proton . If you see a proton signal coupled to the aromatic ring and the heterocyclic ring carbon (approx 3.6 ppm), it is the Piperidine . If this region is empty and you only see methylene signals, it is the Piperazine .
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(2-Methoxyphenyl)piperazine: Pharmacology and Targets. Inxight Drugs. Available at: [Link]
-
PubChem. 1-(2-methoxyphenyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.[1] Organic & Biomolecular Chemistry.[1][2][3] Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 1-(2-Methoxyphenyl)piperazine (2-MeO-PP). Available at: [Link]
Sources
- 1. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Pharmacology of (S)-2-(2-Methoxyphenyl)piperidine as NK1 Receptor Ligand
This is an in-depth technical guide on the pharmacology of (S)-2-(2-Methoxyphenyl)piperidine and its role as a core scaffold in the development of high-affinity NK1 receptor antagonists .
Executive Summary
(S)-2-(2-Methoxyphenyl)piperidine represents a privileged pharmacophore in the design of Neurokinin-1 (NK1) receptor antagonists. While often utilized as a chiral intermediate or a simplified structural probe, its architecture underpins a major class of antiemetic and antidepressant agents, including CP-99,994 and GR-205171 (Vofopitant) .
This guide analyzes the pharmacological profile of the 2-arylpiperidine scaffold, focusing on the critical role of the (S)-enantiomer configuration and the 2-methoxyphenyl moiety (or its structural equivalents) in mediating high-affinity blockade of the Substance P (SP) binding site.
Chemical Biology & Structural Basis
The 2-Arylpiperidine Scaffold
The 2-arylpiperidine core is a "privileged structure" for GPCR ligands. In the context of NK1 receptors, the rigid piperidine ring restricts the conformational flexibility of the aryl group, directing it into a hydrophobic pocket within the receptor.
-
Chirality: The (S)-configuration at the C2 position is critical for bioactivity. NK1 antagonists typically require a cis-2,3-disubstitution pattern (e.g., (2S,3S)) to optimize binding. The (S)-2-aryl group anchors the ligand, while the C3 substituent (often a benzylamine or ether) interacts with accessory residues.
-
The "Ortho-Methoxy" Effect: The presence of a 2-methoxy group (either on the C2-phenyl ring or, more commonly, on the C3-benzyl substituent in analogs like CP-99,994) creates a steric "lock" and an intramolecular hydrogen bond acceptor site. This restricts rotation around the aryl-piperidine bond, pre-organizing the molecule into the bioactive conformation required to fit the NK1 binding cleft.
Structural Analogs
While (S)-2-(2-Methoxyphenyl)piperidine is a distinct chemical entity (CAS 118577-00-7), it is structurally homologous to the core of several potent NK1 antagonists:
-
CP-99,994: (2S,3S)-3-[(2-methoxyphenyl)methylamino]-2-phenylpiperidine.
-
L-733,060: (2S,3S)-3-[(3,5-bis(trifluoromethyl)phenyl)methoxy]-2-phenylpiperidine.
-
GR-205171: (2S,3S)-2-phenyl-3-[(2-methoxy-5-tetrazolyl)benzyl]piperidine.
Pharmacodynamics (PD)[1]
Mechanism of Action
(S)-2-(2-Methoxyphenyl)piperidine derivatives function as competitive, insurmountable antagonists of the NK1 receptor. They compete with the endogenous undecapeptide Substance P (SP) for the transmembrane binding pocket.
-
Binding Mode: The basic nitrogen of the piperidine ring is protonated at physiological pH, forming a critical salt bridge with conserved residues (likely Glu193 or Gln165 ) in the NK1 receptor.
-
Hydrophobic Interaction: The 2-methoxyphenyl group inserts into a deep hydrophobic pocket formed by transmembrane helices (TM) III, V, and VI, engaging in
stacking interactions with aromatic residues (e.g., His197 , Phe268 ). -
Selectivity: High selectivity for NK1 over NK2 and NK3 receptors is achieved through the specific steric bulk of the 2-aryl group and the absence of C-terminal peptide interactions.
Signaling Pathway Inhibition
Activation of NK1 by Substance P triggers a
- protein coupling.
-
Activation of Phospholipase C (PLC).
-
Hydrolysis of PIP2 into IP3 and DAG.
-
Intracellular
release and PKC activation.
Visualization: NK1 Signaling & Antagonism
Caption: Competitive antagonism of the NK1-Gq-PLC signaling cascade by 2-arylpiperidine ligands.
Pharmacokinetics (PK)
For 2-arylpiperidine ligands, PK properties are heavily influenced by the lipophilicity of the aryl substituents.
| Parameter | Characteristic Profile (Class Average) | Mechanism/Implication |
| Absorption | High Oral Bioavailability (>50%) | Lipophilic nature facilitates passive diffusion. |
| Distribution | High | Crosses Blood-Brain Barrier (critical for CNS efficacy). |
| Metabolism | CYP3A4 Substrate | Oxidative metabolism on the piperidine ring or O-demethylation of the methoxy group. |
| Excretion | Renal/Fecal | Often excreted as hydroxylated metabolites. |
Experimental Protocols
Radioligand Binding Assay (Screening)
Objective: Determine the affinity (
-
Preparation: Transfect CHO or COS-7 cells with hNK1 receptor cDNA. Harvest membranes by centrifugation (40,000 x g).
-
Incubation: Mix membrane suspension (20 µg protein) with
-Substance P (0.5 nM) and varying concentrations of (S)-2-(2-Methoxyphenyl)piperidine ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM
, 0.02% BSA, and protease inhibitors (chymostatin, leupeptin). -
Termination: Incubate for 60 min at room temperature. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
Objective: Verify antagonistic activity (vs. agonism) and potency (
-
Cell Loading: Load NK1-expressing CHO cells with Fura-2 AM (calcium-sensitive dye) for 30 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm).
-
Challenge: Pre-incubate cells with the test ligand for 15 min.
-
Stimulation: Add Substance P (
concentration, typically 1-10 nM). -
Readout: Monitor the suppression of the SP-induced
spike. A reduction in peak fluorescence indicates antagonism.
Visualization: SAR & Screening Cascade
Caption: Structural optimization workflow transforming the 2-arylpiperidine scaffold into a clinical NK1 antagonist.
References
-
Snider, R. M., et al. (1991).[1] "A potent nonpeptide antagonist of the substance P (NK1) receptor."[1] Science, 251(4992), 435-437.[1] Link
- McLean, S., et al. (1993). "Activity and distribution of the novel non-peptide substance P antagonist CP-99,994.
-
Lowe, J. A., et al. (1994). "Discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a potent, specific non-peptide antagonist of the substance P (NK1) receptor."[1] Journal of Medicinal Chemistry.
-
Harrison, T., et al. (1998).[2] "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity." Journal of Medicinal Chemistry, 41(23), 4607-4614.[2] Link
-
PubChem Compound Summary. "2-(2-Methoxyphenyl)piperidine."[3] National Center for Biotechnology Information. Link
Sources
Solubility Profiling of (S)-2-(2-Methoxyphenyl)piperidine Hydrochloride: Physicochemical Landscape & Experimental Protocols
This technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes theoretical physicochemical principles with practical experimental protocols, addressing the specific solubility profile of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride.[1][2][3]
Executive Summary & Structural Analysis[1][2][3]
The solubility profile of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride (hereafter referred to as (S)-2-MeO-Pip[1][2]·HCl ) is a critical parameter in formulation strategies, particularly for bioavailability optimization and recrystallization processes.[1][2][3]
As a hydrochloride salt of a secondary amine attached to a lipophilic anisole ring, the molecule exhibits a classic amphiphilic solubility dichotomy . While the ionic character of the hydrochloride salt drives high aqueous solubility, the lipophilic 2-methoxyphenyl moiety facilitates significant interaction with organic solvents like ethanol.[1][2][3]
Physicochemical Baseline[1][2][3]
-
Chemical Nature: Chiral piperidine hydrochloride salt.[1][2][3]
-
Key Functional Groups: Secondary amine (protonated cation), Ether (H-bond acceptor), Phenyl ring (Lipophilic/π-stacking).[1][2][3]
-
Predicted LogP (Free Base): ~2.5 (Moderate lipophilicity).[2][3]
Theoretical Solubility Landscape: Water vs. Ethanol[1][3]
The solubility differential between water and ethanol for (S)-2-MeO-Pip[1][2]·HCl is governed by the competition between lattice energy (crystal stability) and solvation enthalpy (solvent-solute interaction).[1][2][3]
Aqueous Solubility (Water)
Status: High / Freely Soluble [2][3]
-
Mechanism: The dissociation of the HCl salt into the piperidinium cation and chloride anion is thermodynamically favorable in water due to water's high dielectric constant (
).[2][3] -
Solvation Shell: Water molecules form a tight hydration shell around the charged ammonium center via ion-dipole interactions.[1][2][3]
-
Analogue Benchmarking: Structural analogues such as 1-(2-methoxyphenyl)piperazine hydrochloride exhibit aqueous solubility exceeding 100 mg/mL [1].[1][2][3] It is scientifically sound to project (S)-2-MeO-Pip·HCl to behave similarly, likely exceeding 50 mg/mL at ambient temperature.[1][2][3]
Ethanolic Solubility (Ethanol)
Status: Soluble / Freely Soluble [2][3]
-
Mechanism: Ethanol (
) is less effective at shielding ions than water but interacts favorably with the lipophilic 2-methoxyphenyl tail.[1][2][3] -
Temperature Dependence: Solubility in ethanol is expected to be highly temperature-dependent.[1][2][3] While soluble at room temperature, the compound is a prime candidate for recrystallization from hot ethanol , where the lattice energy is overcome by entropy at boiling points, but re-forms upon cooling.[1][3]
Comparative Data Summary (Projected)
| Parameter | Water ( | Ethanol ( | Mechanistic Driver |
| Solubility Classification | Freely Soluble | Soluble | Dielectric Constant vs. Lipophilic Interaction |
| Primary Interaction | Ion-Dipole / H-Bonding | Van der Waals / H-Bonding | Water stabilizes ions; Ethanol solvates the phenyl ring.[1][2] |
| Temp. Sensitivity | Moderate | High | Ethanol is the preferred recrystallization solvent.[2][3] |
| Est. Saturation ( | Based on piperazine HCl analogues [1].[1][2][3] |
Solvation Dynamics Visualization
The following diagram illustrates the competitive solvation mechanisms affecting the (S)-2-MeO-Pip cation in different media.
Figure 1: Solvation pathways showing the thermodynamic preference for ionic dissociation in water versus the lipophilic solvation in ethanol.
Experimental Protocols
To validate the specific solubility of your batch of (S)-2-MeO-Pip·HCl, the following Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common in visual estimation.[1][2][3]
Materials Required[1][2][3]
-
(S)-2-(2-Methoxyphenyl)piperidine HCl (Target analyte).[1][2][3]
-
0.45 µm Syringe Filters (PTFE for Ethanol, Nylon/PES for Water).[2][3]
-
HPLC System (UV detection at 270-280 nm for the anisole chromophore).[1][2][3]
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Weigh approximately 100 mg of the compound into a 2 mL HPLC vial.[2][3]
-
Add 0.5 mL of solvent (Water or Ethanol) incrementally.[1][2][3]
-
Observation: If it dissolves immediately, add more solid until a visible precipitate remains at the bottom.[2][3] This ensures the solution is saturated .[1][2][3]
-
-
Equilibration (The "Shake"):
-
Filtration & Dilution:
-
Quantification (HPLC-UV):
Strategic Applications in Development
Understanding this solubility profile dictates the downstream handling of the compound:
-
Formulation (Water): The high aqueous solubility suggests that parenteral (IV/IM) or oral liquid formulations are feasible without complex excipients (like cyclodextrins), provided the pH remains below the pKa (~9.[2][3]5) to maintain the salt form [3].
-
Purification (Ethanol): The moderate, temperature-dependent solubility in ethanol makes it the ideal solvent for recrystallization .[1][2][3] Dissolve in boiling ethanol, filter hot, and cool slowly to harvest high-purity crystals, rejecting polar impurities that remain in the mother liquor.[1][3]
References
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1][2][3] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[1][2][3] Retrieved from [Link]
Sources
2-(2-Methoxyphenyl)piperidine hydrochloride PubChem CID and chemical identifiers
Executive Summary & Chemical Identity
2-(2-Methoxyphenyl)piperidine hydrochloride is a specific structural isomer of the 2-arylpiperidine class. It is chemically distinct from the widely known dissociative agent Methoxphenidine (MXP) and the serotonin ligand 1-(2-methoxyphenyl)piperazine. This compound represents a core scaffold in medicinal chemistry, sharing structural homology with methylphenidate-type stimulants and NMDA receptor antagonists.
This guide provides a rigorous technical analysis of its chemical identifiers, synthesis, and pharmacological profile, designed for application scientists and medicinal chemists.
Chemical Identifiers
The following identifiers are validated for the hydrochloride salt and its corresponding free base.
| Identifier Type | Value (HCl Salt) | Value (Free Base) |
| IUPAC Name | 2-(2-methoxyphenyl)piperidine hydrochloride | 2-(2-methoxyphenyl)piperidine |
| CAS Number | 63359-32-0 | 5181-06-6 |
| PubChem CID | Derivative of CID 3543178 | 3543178 |
| Molecular Formula | C₁₂H₁₈ClNO | C₁₂H₁₇NO |
| Molar Mass | 227.73 g/mol | 191.27 g/mol |
| InChI Key | PUSGLZAYZOPJCB-UHFFFAOYSA-N | ZZBFEVGWWXDHPT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2CCCCN2.Cl | COC1=CC=CC=C1C2CCCCN2 |
Critical Distinction: Do not confuse this compound with 1-(2-methoxyphenyl)piperazine (a 5-HT1A ligand) or Methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine). The connectivity of the piperidine ring is the defining feature here (C2-attachment vs. N-attachment).
Structural Analysis & Stereochemistry
The molecule features a piperidine ring substituted at the C2 position with an ortho-methoxyphenyl group. This introduces a single chiral center at the C2 position of the piperidine ring.
Stereochemical Implications
-
Chirality: The compound exists as a racemic mixture (±) in standard synthesis unless asymmetric catalysis is employed.
-
Conformation: The ortho-methoxy group introduces steric strain, forcing the phenyl ring to adopt a twisted conformation relative to the piperidine chair to minimize A-1,3 strain.
-
Pharmacophore: The 2-arylpiperidine motif is the pharmacophore for norepinephrine/dopamine reuptake inhibition (NDRI). The ortho-substitution typically reduces potency compared to para-substitution but may increase selectivity for norepinephrine transporters (NET).
Figure 1: Structural differentiation between the target molecule and common market analogs.
Synthetic Methodology
The most robust synthesis for 2-(2-methoxyphenyl)piperidine avoids the harsh conditions of direct Grignard addition to pyridine N-oxides, which often results in low yields due to steric hindrance at the ortho position. Instead, a Suzuki-Miyaura coupling followed by catalytic hydrogenation is the preferred self-validating protocol.
Route: Suzuki Coupling & Hydrogenation
This route ensures high regioselectivity and cleaner purification profiles.
Step 1: Suzuki Coupling (Synthesis of Intermediate)
-
Reagents: 2-Bromopyridine, 2-Methoxyphenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Mechanism: Pd(0) oxidative addition to 2-bromopyridine, transmetallation with the boronic acid, and reductive elimination to form 2-(2-methoxyphenyl)pyridine .
Step 2: Catalytic Hydrogenation (Reduction of Aromatic Heterocycle)
-
Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (50 psi), HCl (conc).
-
Solvent: Methanol or Acetic Acid.
-
Mechanism: The pyridine ring is selectively reduced to piperidine. The phenyl ring remains aromatic due to the higher resonance energy required to reduce the benzene ring compared to the pyridine ring under these conditions.
Figure 2: Validated synthetic route via Suzuki coupling and heterogeneous hydrogenation.
Detailed Protocol (Step 2 Focus)
-
Dissolution: Dissolve 10 mmol of 2-(2-methoxyphenyl)pyridine in 50 mL of Methanol.
-
Acidification: Add 1.1 equivalents of concentrated HCl. (Acidic media prevents catalyst poisoning by the amine product).
-
Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert atmosphere (Argon). Caution: Pyrophoric dry catalyst.
-
Hydrogenation: Pressurize the Parr shaker to 50 psi H₂. Shake at room temperature for 12-24 hours.
-
Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Recrystallization: Recrystallize the resulting hydrochloride salt from Ethanol/Ether to yield white crystalline needles.
Analytical Characterization
To validate the identity of 2-(2-methoxyphenyl)piperidine HCl, the following spectral data are expected.
Proton NMR (¹H-NMR, 400 MHz, D₂O)
-
Aromatic Region (6.9 - 7.4 ppm): 4H multiplet corresponding to the 2-substituted phenyl ring.
-
Methine (C2-H) (~4.4 ppm): A distinct doublet of doublets (dd) shifted downfield due to the adjacent nitrogen and phenyl ring.
-
Methoxy Group (~3.8 ppm): A sharp singlet (3H).
-
Piperidine Ring (1.6 - 3.4 ppm): Complex multiplets corresponding to the CH₂ protons of the piperidine ring. The protons adjacent to the nitrogen (C6) will appear around 3.0-3.4 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: m/z 192.14 (Calculated for C₁₂H₁₈NO⁺).
-
Fragmentation: Loss of NH₃ or the methoxy group may be observed at higher collision energies.
Pharmacological Relevance & Safety
While specific clinical data for this isomer is sparse compared to methylphenidate, Structure-Activity Relationship (SAR) principles allow for high-confidence predictions.
Mechanism of Action (Predicted)
Based on the 2-arylpiperidine scaffold:
-
Monoamine Transporter Affinity: Likely acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .
-
Steric Influence: The ortho-methoxy group likely reduces affinity for the Dopamine Transporter (DAT) compared to the unsubstituted 2-phenylpiperidine, potentially shifting selectivity toward the Norepinephrine Transporter (NET).
-
NMDA Activity: Unlike MXP (which has a flexible ethyl linker), the rigid direct attachment of the phenyl ring to the piperidine usually diminishes NMDA receptor affinity, favoring monoamine transporter binding.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic. Store under desiccant at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3543178, 2-(2-Methoxyphenyl)piperidine. Retrieved from [Link]
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[1][2] (Contextual reference for structural isomers of arylpiperidines). Retrieved from [Link]
-
Kozikowski, A. P., et al. (1998). Synthesis and Monoamine Transporter Affinity of 2-Phenylpiperidines. Journal of Medicinal Chemistry.[3][4] (Foundational chemistry for 2-arylpiperidine synthesis). Retrieved from [Link]
Sources
Technical Review: 2-Substituted Phenylpiperidine Derivatives (The Phenidate Scaffold)
Executive Summary
The 2-substituted phenylpiperidine scaffold represents a cornerstone in psychopharmacology, most notably exemplified by Methylphenidate (MPH) .[1] Unlike simple amphetamines which act as releasing agents, this class functions primarily as monoamine transporter blockers. This technical guide synthesizes the critical literature regarding the structural optimization of this scaffold, focusing on the
We analyze the transition from racemic preparations to enantiopure
Structural Architecture & Stereochemistry
The pharmacological efficacy of this class is dictated rigidly by stereochemistry. The core structure possesses two chiral centers (C2 on the piperidine ring and the
-
(
)-erythro (2R,2'S / 2S,2'R) -
(
)-threo (2R,2'R / 2S,2'S)
Critical Insight: Early literature established that the erythro isomers are largely inactive and contribute to hypertensive side effects. The
Visualization: The Phenidate Pharmacophore
The following diagram illustrates the core scaffold and the critical modification zones.
Figure 1: Structure-Activity Relationship (SAR) map of the phenidate scaffold, highlighting critical zones for pharmacological optimization.
Structure-Activity Relationship (SAR) Analysis
The literature indicates that modifications to the phenyl ring and the ester function yield the most significant changes in binding affinity (
Phenyl Ring Substitutions
Electron-withdrawing groups (EWG) at the meta (3') and para (4') positions generally enhance binding affinity to DAT.[2]
-
3,4-Dichloromethylphenidate (3,4-CTMP): Exhibits roughly 7-10x the potency of MPH but with a slower onset and longer duration, often leading to a narrower therapeutic index.
-
4-Fluoromethylphenidate (4F-MPH): A potent reuptake inhibitor with high specificity for catecholamines. The fluorine atom mimics the metabolic stability of the parent compound while increasing lipophilicity.
Ester Chain Homologation
-
Ethylphenidate: Formed via transesterification (often in vivo with ethanol co-ingestion). It is more selective for DAT over NET compared to MPH, potentially increasing abuse liability due to increased dopaminergic vs. noradrenergic signaling.
-
Isopropylphenidate: Steric bulk at the ester linkage reduces hydrolysis by carboxylesterase-1 (CES1), extending the biological half-life and reducing the formation of the inactive metabolite ritalinic acid.
Comparative Data Table: Binding Affinities
Data synthesized from Deutsch et al. and recent NPS pharmacological evaluations.
| Compound | Structure | DAT Binding ( | NET Binding ( | Selectivity (DAT/NET) |
| Methyl ester | 131 | 83 | ~1.6 (Balanced) | |
| ( | 4-Fluoro-phenyl | 35 | ~40 | High Potency |
| 3,4-CTMP | 3,4-Dichloro | ~10 | ~20 | Very High Potency |
| Ethylphenidate | Ethyl ester | ~300 | >1000 | Dopamine Selective |
| Isopropylphenidate | Isopropyl ester | ~150 | ~500 | Dopamine Selective |
Mechanism of Action
The primary mechanism is the blockade of the presynaptic dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike amphetamines, phenidates do not reverse the transporter flux (efflux) but rather stabilize the transporter in an "outward-facing" conformation, preventing the reuptake of monoamines from the synaptic cleft.
Figure 2: Synaptic mechanism of action. The phenidate ligand binds to DAT, inhibiting the reuptake pathway and increasing synaptic dopamine concentrations.
Synthetic Methodologies
Two primary routes dominate the literature: the "Classic Industrial" route (Pyridine reduction) and the "Modern Enantioselective" route (Rhodium carbenoid).
Protocol A: The "Classic" Industrial Route (Racemic with Resolution)
This method is robust, uses inexpensive reagents, and is the standard for large-scale production.
Reagents: 2-Chloropyridine, Phenylacetonitrile, Sodium Amide (
Step-by-Step Workflow:
-
Condensation:
-
Hydrolysis:
-
Treat the nitrile intermediate with concentrated
to convert the nitrile (-CN) to the amide (-CONH ).
-
-
Hydrogenation (Critical Step):
-
Epimerization:
-
The erythro amide is thermodynamically less stable. Reflux in KOH/ethanol to epimerize the mixture towards the threo isomer (desired).
-
-
Esterification:
-
Acid hydrolysis of the amide to the acid (Ritalinic Acid), followed by Fischer esterification with Methanol/HCl to yield racemic threo-Methylphenidate.
-
-
Resolution:
-
React racemic amine with dibenzoyl-D-tartaric acid. The
-threo isomer forms a crystalline salt which precipitates, while the -threo remains in solution.
-
Protocol B: Rhodium-Catalyzed C-H Insertion (Davies Method)
For high-value research analogs, this method avoids the need for resolution by synthesizing the specific enantiomer directly.
Core Reaction: Intermolecular C-H insertion of a rhodium-carbenoid intermediate into an N-protected piperidine.
-
Precursors: Methyl phenyldiazoacetate + N-Boc-piperidine.
-
Catalyst:
. -
Result: Direct formation of the threo-phenidate scaffold with >90% enantiomeric excess (ee).
Figure 3: Workflow for the classical industrial synthesis of d-threo-methylphenidate.
References
-
Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry.
-
Davies, H. M., et al. (2004).[8] "Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites." Bioorganic & Medicinal Chemistry Letters.
-
Misra, M., et al. (2010). "Quantitative structure-activity relationship studies of threo-methylphenidate analogs." Bioorganic & Medicinal Chemistry.
-
Markowitz, J. S., et al. (2013). "Ethylphenidate: formation in human subjects after the coingestion of methylphenidate and ethanol." Drug Metabolism and Disposition.
-
McLaughlin, G., et al. (2017). "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH)." Drug Testing and Analysis.
Sources
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. knowdrugs.app [knowdrugs.app]
- 5. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites | Scilit [scilit.com]
Reductive amination protocols for 2-(2-Methoxyphenyl)piperidine precursors
Application Note: Optimized Reductive Amination Strategies for the Synthesis of 2-(2-Methoxyphenyl)piperidine
Executive Summary
The 2-arylpiperidine pharmacophore is a structural cornerstone in neurokinin-1 (NK1) receptor antagonists and various substance P inhibitors. Synthesizing 2-(2-methoxyphenyl)piperidine presents a specific challenge: controlling the intramolecular cyclization of acyclic amino-ketone precursors while preventing intermolecular polymerization or over-reduction.
This guide details two validated protocols for the intramolecular reductive amination of 5-amino-1-(2-methoxyphenyl)pentan-1-one (and its cyclic imine tautomer). We prioritize the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity and operational safety, alongside a Catalytic Hydrogenation protocol for scale-up scenarios requiring "green" chemistry compliance.
Mechanistic Foundation & Precursor Dynamics
Successful synthesis relies on understanding the equilibrium between the acyclic amino-ketone precursor and the cyclic imine (
-
The Precursor: 5-amino-1-(2-methoxyphenyl)pentan-1-one.
-
The Intermediate: 6-(2-methoxyphenyl)-2,3,4,5-tetrahydropyridine (Cyclic Imine).
-
The Challenge: The open-chain amine is prone to intermolecular condensation (dimerization). High dilution and controlled pH are critical to favor the intramolecular pathway (Ring Closure).
Pathway Visualization
The following diagram illustrates the critical equilibrium and reduction vectors.
Figure 1: Mechanistic pathway from acyclic precursor to piperidine core via iminium activation.
Protocol A: Sodium Triacetoxyborohydride (STAB) Method
Best for: Lab-scale synthesis (mg to multigram), high functional group tolerance, and avoiding toxic byproducts (cyanide).
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less basic and milder than NaBH₄. Its steric bulk and electron-withdrawing acetoxy groups reduce the rate of direct ketone reduction, allowing the faster reduction of the protonated iminium ion to dominate. This "chemoselective window" is crucial for preventing the formation of the open-chain alcohol side product.
Reagents & Materials
| Component | Specification | Role |
| Precursor | 5-amino-1-(2-methoxyphenyl)pentan-1-one HCl salt | Substrate |
| Reducing Agent | NaBH(OAc)₃ (95%+) | Hydride Source |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous Solvent |
| Additive | Glacial Acetic Acid (AcOH) | Catalyst (Promotes Iminium) |
| Quench | Sat. NaHCO₃ | Neutralization |
Step-by-Step Procedure
-
Preparation of Free Base (In Situ):
-
If starting with the HCl salt of the amino-ketone: Suspend 1.0 equiv of the precursor in DCE (0.1 M concentration).
-
Add 1.0 equiv of Triethylamine (TEA) to liberate the free amine. Stir for 15 mins.
-
Note: If the precursor is already the cyclic imine, skip TEA addition.
-
-
Acid Activation:
-
Add Glacial Acetic Acid (1.1 equiv) .
-
Observation: The solution may darken slightly as the iminium species forms.
-
Stir at Room Temperature (RT) for 20–30 minutes to ensure equilibrium shifts toward the cyclic imine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add NaBH(OAc)₃ (1.4 – 1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the imine peak (approx. 165 ppm in ¹³C NMR if monitoring in situ).
-
-
Quench & Workup:
-
Quench by slow addition of saturated aq. NaHCO₃ until gas evolution ceases.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps. If not, purify via flash chromatography (Amine-functionalized silica or standard silica with 1% TEA in eluent).
-
Protocol B: Catalytic Hydrogenation (High Pressure)
Best for: Scale-up (>100g), "Green" chemistry requirements, and strict stereocontrol requirements (if applicable to substituted variants).
Rationale: Hydrogenation avoids boron waste streams. Using Pd/C in acidic media drives the equilibrium toward the cyclic enamine/imine, which is then rapidly hydrogenated.
Step-by-Step Procedure
-
Reactor Loading:
-
In a high-pressure autoclave, dissolve the precursor (Cyclic Imine or Amino-Ketone) in Methanol (MeOH) (0.2 M).
-
-
Catalyst & Additive:
-
Add 10 wt% Pd/C (5% loading relative to substrate mass).
-
Add Acetic Acid (2.0 equiv) or HCl (1.0 equiv). Acidic media is mandatory to prevent catalyst poisoning by the free amine product and to accelerate the reduction of the C=N bond.
-
-
Hydrogenation:
-
Purge vessel with N₂ (3x), then H₂ (3x).
-
Pressurize to 3–5 bar (45–75 psi) H₂.
-
Stir vigorously at RT for 6–12 hours.
-
-
Workup:
-
Vent H₂. Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry; keep wet).
-
Concentrate the filtrate.
-
Basify the residue with 1M NaOH to pH > 10 to liberate the free piperidine base.
-
Extract with EtOAc.
-
Critical Decision Matrix
Use this workflow to select the appropriate protocol based on your specific constraints.
Figure 2: Decision matrix for selecting reductive amination conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Intermolecular reaction dominates. | Dilute the reaction (0.05 M). Ensure slow addition of the reducing agent. |
| No Reaction (Imine persists) | pH too high (Imine not activated). | Add more AcOH . The pH should be approx 4–5 to protonate the imine nitrogen. |
| Over-reduction (Alcohol formation) | Direct ketone reduction. | Switch from NaBH₄ to NaBH(OAc)₃ . Ensure the imine is formed before adding the hydride. |
| Stalled Conversion | Water accumulation. | Add molecular sieves (3Å) or Ti(OiPr)₄ (Lewis Acid/Desiccant) to drive imine formation before reduction. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.
-
Gribble, G. W. (2006). "Sodium Triacetoxyborohydride."[1][2][3] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Reaction conditions for coupling (S)-2-(2-Methoxyphenyl)piperidine with benzyl halides
Application Note: Optimized Coupling of (S)-2-(2-Methoxyphenyl)piperidine with Benzyl Halides
Executive Summary
This guide details the validated protocols for the
Mechanistic Insight & Strategic Design
The Challenge: Sterics vs. Stereochemistry
The substrate, (S)-2-(2-methoxyphenyl)piperidine, presents a unique challenge:
-
Steric Hindrance: The ortho-methoxy substituent on the phenyl ring creates a "picket fence" effect, impeding the trajectory of the incoming electrophile (benzyl halide).
-
Stereochemical Risk: The chiral center at C2 is both benzylic and
-amino. While stable under mild conditions, the C2 proton has enhanced acidity ( ). The use of strong bases (e.g., NaH, LiHMDS) or excessive heat can trigger racemization via deprotonation-reprotonation mechanisms [1].
The Solution: Finkelstein-Assisted Carbonate Buffering
To mitigate these risks, we utilize a Finkelstein-modified
-
Base: Potassium Carbonate (
).[1] It acts as a heterogeneous proton scavenger. It is basic enough to neutralize the generated acid (HX) but insufficiently basic to deprotonate the C2-H, preserving chirality. -
Catalyst: Sodium Iodide (NaI).[1] In situ conversion of benzyl chloride/bromide to the more reactive benzyl iodide accelerates the reaction rate, allowing for milder thermal conditions [2].
-
Solvent: Acetonitrile (MeCN).[2] Its high dielectric constant supports the transition state, while its low boiling point (
C) prevents thermal degradation.
Standard Protocol (The "Gold Standard")
Objective: High-yield synthesis of (S)-1-benzyl-2-(2-methoxyphenyl)piperidine with
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| (S)-2-(2-Methoxyphenyl)piperidine | 1.0 | Nucleophile | >98% ee |
| Benzyl Bromide (or Chloride) | 1.1 | Electrophile | ReagentPlus |
| Potassium Carbonate ( | 2.5 | Base | Anhydrous, Powdered |
| Sodium Iodide (NaI) | 0.1 | Catalyst | Dry beads |
| Acetonitrile (MeCN) | 10 vol | Solvent | HPLC Grade, Dry |
Step-by-Step Procedure
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, charge (S)-2-(2-Methoxyphenyl)piperidine (1.0 eq) and Acetonitrile (10 volumes relative to amine mass).
-
Base Addition: Add
(2.5 eq) and NaI (0.1 eq). Stir the heterogeneous mixture for 10 minutes at ambient temperature to ensure dispersion. -
Electrophile Addition: Add Benzyl Bromide (1.1 eq) dropwise over 15 minutes.
-
Note: Dropwise addition minimizes the local concentration of alkyl halide, reducing the risk of quaternary ammonium salt formation (over-alkylation).
-
-
Reaction: Heat the mixture to 60°C (internal temperature). Stir for 12–16 hours.
-
Monitoring: Monitor by HPLC or TLC (
; 9:1 Hexane/EtOAc). The secondary amine starting material should be consumed (<2%).
-
-
Workup:
-
Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated
followed by Brine. Dry over .[2][3]-
Optional Salt Formation: For long-term storage, convert the free base to the Hydrochloride salt by treating the EtOAc solution with
in dioxane/ether.
-
Process-Scale Alternative (Biphasic)
Context: For scales >100g, rigorous drying of ACN can be costly. A biphasic Phase Transfer Catalysis (PTC) method is robust and tolerates moisture.
-
Solvent: Toluene / Water (1:1).
-
Base: 50% NaOH (aq) - Caution: Ensure temperature is controlled to prevent racemization.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).
-
Conditions: Stir vigorously at 45°C. The PTC shuttles the phenoxide/amine to the interface for reaction.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of 2-OMe group. | Increase NaI load to 0.2 eq; Raise temp to reflux (80°C). |
| Racemization | Reaction temp too high (>100°C) or base too strong. | Switch to |
| Quaternary Salt | Excess Benzyl Halide. | Strictly limit Benzyl Halide to 1.05–1.1 eq. |
| Stuck at 90% | Decomposition of Benzyl Halide. | Add fresh Benzyl Halide (0.1 eq) after 12h. |
Workflow Visualization
The following diagram illustrates the decision logic and reaction workflow for this protocol.
Figure 1: Decision tree and workflow for the N-benzylation of hindered 2-arylpiperidines.
References
-
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Enantiostability of 2-Arylpiperidines Coldham, I., et al.[7][8] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry. [Link][7]
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Handling hygroscopic (S)-2-(2-Methoxyphenyl)piperidine hydrochloride salts
Navigating the Challenges of Hygroscopic (S)-2-(2-Methoxyphenyl)piperidine Hydrochloride Salts in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(2-Methoxyphenyl)piperidine hydrochloride is a key pharmaceutical intermediate whose hydrochloride salt form, like many others, is susceptible to hygroscopicity. The uptake of moisture can significantly impact its physicochemical properties, leading to challenges in handling, manufacturing, and ensuring long-term stability. This can ultimately affect the quality, safety, and efficacy of the final drug product. This comprehensive guide provides a detailed framework for understanding and mitigating the risks associated with the hygroscopic nature of this and similar hydrochloride salts. We will delve into the underlying principles of hygroscopicity and present robust protocols for storage, handling, and analysis. Furthermore, we will explore formulation strategies designed to enhance the stability of moisture-sensitive compounds.
The Critical Impact of Hygroscopicity on Pharmaceutical Salts
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) and their intermediates, this can trigger a cascade of undesirable physical and chemical changes.[2] Hydrochloride salts, while often chosen to improve the solubility of a basic drug, can be particularly prone to moisture-induced stability issues.[3]
The consequences of uncontrolled moisture uptake are far-reaching and can manifest as:
-
Chemical Degradation: Moisture can act as a reactant or facilitate hydrolytic degradation pathways, leading to a loss of potency and the formation of impurities.[4]
-
Physical Instability: Moisture can induce changes in crystal structure, leading to polymorphism or the formation of hydrates. This can alter dissolution rates and bioavailability.[5]
-
Manufacturing and Handling Issues: Hygroscopic powders can exhibit poor flowability, caking, and clumping, which complicates processes like weighing, blending, and tableting.[6][7]
-
Compromised Dosage Form Performance: Changes in the physical and chemical properties of the API can negatively impact the performance of the final dosage form, affecting its shelf-life and therapeutic efficacy.[3]
Given these potential challenges, a proactive and scientifically grounded approach to handling hygroscopic salts like (S)-2-(2-Methoxyphenyl)piperidine hydrochloride is imperative.
Foundational Protocols for Storage and Handling
Proper storage and handling are the first line of defense against the detrimental effects of moisture. The following protocols are designed to create a controlled environment that minimizes moisture exposure.
Controlled Environment Storage
The primary strategy for storing hygroscopic materials is to maintain a low relative humidity (RH) environment.
Protocol 1: Establishing a Controlled Storage Environment
-
Primary Storage: Utilize a desiccator or a controlled humidity chamber for storing the primary container of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride.
-
Desiccant Selection: Employ a suitable desiccant, such as silica gel, molecular sieves, or anhydrous calcium sulfate. Ensure the desiccant is active (e.g., blue indicating silica gel) and replace or regenerate it regularly.
-
Inert Gas Purging: For highly sensitive materials, consider purging the storage container with an inert gas like nitrogen or argon to displace moist air.
-
Temperature Control: Store the compound at a constant, controlled room temperature (e.g., 20-25°C), as temperature fluctuations can affect relative humidity.[6] Avoid storing in refrigerated conditions unless explicitly recommended, as this can lead to condensation upon removal.
-
Packaging: The choice of packaging is critical for protecting hygroscopic substances from moisture.[2] For long-term storage, consider multi-layered packaging, such as a primary high-density polyethylene (HDPE) bag within a secondary laminated foil bag containing a desiccant.[8]
Precision Weighing and Handling in a Controlled Environment
Accurate weighing and handling of hygroscopic materials require minimizing their exposure to the ambient atmosphere.
Protocol 2: Weighing and Handling of Hygroscopic Salts
-
Environment: Whenever possible, perform all manipulations within a glove box or an isolation chamber with a controlled low-humidity atmosphere.[9]
-
Pre-equilibration: Allow the container of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Rapid Weighing: If a controlled environment is not available, minimize exposure time. Have all necessary equipment and materials ready before opening the primary container.
-
Appropriate Vessels: Use weighing vessels with a small opening to reduce the surface area exposed to the atmosphere.
-
Immediate Sealing: Tightly seal the primary container immediately after dispensing the required amount.
-
Pre-filled Vials: For routine reactions, consider pre-weighing and sealing the salt in single-use vials under an inert atmosphere to avoid repeated opening of the main stock container.[9]
Analytical Control: Quantifying and Characterizing Moisture Effects
A robust analytical strategy is essential for understanding the hygroscopic behavior of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride and for setting appropriate specifications.
Determination of Water Content: The Gold Standard
The most accurate and specific method for determining the water content in a pharmaceutical substance is the Karl Fischer titration.[10][11]
Protocol 3: Water Content Determination by Karl Fischer Titration
-
Instrumentation: Utilize either a volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%).[12]
-
Sample Preparation: Due to the hygroscopic nature of the sample, prepare it in a low-humidity environment or work quickly to minimize moisture uptake from the atmosphere.
-
Titration:
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh and add the (S)-2-(2-Methoxyphenyl)piperidine hydrochloride sample to the vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[10]
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Characterizing Hygroscopic Behavior
Dynamic Vapor Sorption (DVS) is a powerful technique for characterizing the hygroscopicity of a material by measuring its weight change as a function of relative humidity at a constant temperature.[13]
Protocol 4: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-30 mg) in the DVS instrument.[14]
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Program the instrument to incrementally increase the relative humidity in a stepwise fashion (e.g., from 0% to 90% RH in 10% steps) and then decrease it back to 0%. At each step, the sample weight is allowed to equilibrate.
-
Data Analysis: Plot the change in mass versus relative humidity to generate a sorption-desorption isotherm. This plot reveals the extent and rate of water uptake and loss, and can indicate the formation of hydrates or deliquescence.[13]
Stability Testing Under Controlled Conditions
Stability studies are crucial for establishing a re-test period or shelf life for the drug substance. These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16]
Table 1: Recommended Stability Testing Conditions (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data sourced from ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[15]
During these studies, the (S)-2-(2-Methoxyphenyl)piperidine hydrochloride should be periodically tested for critical quality attributes such as appearance, assay, impurity profile, and water content.
Formulation Strategies to Mitigate Hygroscopicity
For the development of a stable solid dosage form, several formulation strategies can be employed to protect a hygroscopic API like (S)-2-(2-Methoxyphenyl)piperidine hydrochloride from moisture.[1][17][18][19]
-
Film Coating: Applying a polymer-based film coating to a tablet or granule can act as a physical barrier to moisture.[[“]]
-
Encapsulation: Enclosing the API within a protective shell, for example, through spray drying or coacervation, can shield it from the external environment.[18]
-
Co-processing with Excipients: Blending the hygroscopic API with excipients that have a low affinity for water can help to divert moisture away from the drug substance.
-
Crystal Engineering: Co-crystallization, the formation of a crystalline solid containing the API and a co-former in a stoichiometric ratio, can alter the crystal lattice and reduce the sites available for water interaction.[3][[“]]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the key decision points and workflows for handling and analyzing hygroscopic salts.
Caption: Decision tree for managing hygroscopic pharmaceutical salts.
Conclusion
The successful development of a pharmaceutical product containing a hygroscopic salt such as (S)-2-(2-Methoxyphenyl)piperidine hydrochloride hinges on a thorough understanding and proactive management of its interaction with moisture. By implementing rigorous storage and handling protocols, employing precise analytical techniques for characterization and quality control, and selecting appropriate formulation strategies, researchers and developers can mitigate the risks associated with hygroscopicity. This ensures the integrity of the drug substance and the development of a safe, stable, and effective final medicinal product.
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Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]
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PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]
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Formiventos. (2025, April 21). ICH HARMONISED GUIDELINE STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
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HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in 2-(2-Methoxyphenyl)pyridine Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine to the corresponding piperidine is a critical transformation in the synthesis of various pharmaceutical intermediates. However, achieving high yields can be challenging due to the inherent properties of the substrate and the sensitivity of catalytic systems. This guide provides a structured, in-depth approach to troubleshooting common issues leading to low yield in this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial indicators of a low-yielding hydrogenation of 2-(2-methoxyphenyl)pyridine?
The primary signs of a problematic reaction include a significant decrease in the expected reaction rate, a complete stall of hydrogen uptake, or the isolation of a product mixture containing unreacted starting material and potentially side products.[1] A noticeable change in the catalyst's appearance, such as clumping or a color change, can also indicate an issue.[1]
Q2: How does the 2-(2-methoxyphenyl)pyridine structure specifically challenge hydrogenation?
The pyridine ring itself presents a challenge due to its aromaticity, which requires potent catalytic systems to achieve saturation.[2][3] Furthermore, the nitrogen atom in both the pyridine starting material and the piperidine product possesses a lone pair of electrons that can strongly coordinate to the metal catalyst's active sites, acting as a poison and inhibiting the reaction.[4][5] The presence of the methoxy group can also influence the reaction; while it is an electron-donating group, its position can affect the substrate's conformation and interaction with the catalyst surface.[6]
Q3: Can the piperidine product inhibit the reaction?
Yes, this phenomenon, known as product inhibition or self-poisoning, is a well-documented issue in pyridine hydrogenation.[7] The resulting piperidine is often a stronger Lewis base than the starting pyridine, allowing it to compete for and block the active sites on the catalyst surface.[8]
Troubleshooting Guide: From Reaction Setup to Catalyst Health
This section provides a systematic approach to identifying and resolving the root causes of low yield.
Problem 1: Reaction Stalls or Proceeds Slowly
If you observe little to no hydrogen uptake or the reaction fails to reach completion, consider the following factors related to your reaction setup and conditions.
Possible Causes & Solutions
| Possible Cause | Underlying Principle | Recommended Action |
| Inadequate Mass Transfer | The reaction is heterogeneous, requiring efficient contact between the solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[9] Poor agitation limits the diffusion of reactants to the catalyst surface. | Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. For larger-scale reactions, consider a reactor with overhead stirring or a baffled flask. |
| Insufficient Hydrogen Pressure | The saturation of aromatic rings is often challenging and may require higher hydrogen pressure to overcome the activation energy barrier.[3][10] | Gradually increase the hydrogen pressure. Many pyridine hydrogenations are performed at elevated pressures (e.g., 50-80 bar).[3][10] |
| Suboptimal Temperature | While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation (sintering).[9] | If the reaction is sluggish at room temperature, cautiously increase the temperature in increments (e.g., to 40-60°C).[3][11] Monitor for the formation of byproducts. |
| Incorrect Solvent Choice | The solvent can affect the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. Protic solvents like acetic acid can protonate the pyridine nitrogen, which can enhance the rate of reduction.[10][12] | Consider switching to or adding a protic solvent like acetic acid or an alcohol such as methanol or 2,2,2-trifluoroethanol (TFE).[2][10][11] |
Experimental Protocol: Optimizing Reaction Conditions
-
Baseline Experiment: Begin with your standard reaction conditions (e.g., Pd/C catalyst, ethanol solvent, room temperature, 1 atm H₂).
-
Agitation Study: Increase the stirring speed significantly and monitor for an increase in hydrogen uptake.
-
Pressure Study: If agitation is not the issue, systematically increase the hydrogen pressure (e.g., to 10 bar, then 50 bar) while keeping other parameters constant.
-
Temperature Study: If the reaction is still slow, gently heat the reaction mixture (e.g., to 40°C, then 60°C).
-
Solvent Screen: If the above optimizations fail, screen different solvents, including ethanol, methanol, acetic acid, and TFE.[2][10][11]
Problem 2: Incomplete Conversion Despite Optimized Conditions
If the reaction starts but does not go to completion, leaving a mixture of starting material and product, catalyst deactivation is a likely culprit.
Possible Causes & Solutions
| Possible Cause | Underlying Principle | Recommended Action | | :--- | :--- | Catalyst Poisoning by Substrate/Product | | The nitrogen lone pair in 2-(2-methoxyphenyl)pyridine and the resulting piperidine can bind strongly to the catalyst's active sites, preventing further reaction.[4][5] | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider using a more poison-resistant catalyst, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂).[4][10] Acidic additives can protonate the nitrogen, reducing its poisoning effect.[2][12] | | Catalyst Poisoning by Impurities | Trace impurities in the starting material, solvent, or hydrogen gas can irreversibly deactivate the catalyst.[1] Common poisons include sulfur compounds, halides, and carbon monoxide.[1] | Purify the starting material (e.g., by recrystallization or chromatography). Use high-purity solvents and hydrogen gas. Consider passing the hydrogen gas through a purifier. | | Inactive Catalyst | The catalyst may be old, have been improperly handled (exposed to air), or be from a poor-quality batch. Pyrophoric catalysts like Pd/C require careful handling under an inert atmosphere.[1] | Use a fresh batch of catalyst from a reputable supplier. Ensure proper handling techniques, especially for pyrophoric catalysts, to avoid exposure to air.[1][13] |
Troubleshooting Workflow: Diagnosing Catalyst Deactivation
Caption: A logical flow for troubleshooting catalyst deactivation.
Problem 3: Formation of Side Products
The appearance of unexpected signals in your analytical data (e.g., NMR, GC-MS) indicates that side reactions are occurring.
Possible Causes & Solutions
| Possible Cause | Underlying Principle | Recommended Action |
| Partial Hydrogenation | Insufficiently active catalyst or non-optimal conditions can lead to the formation of partially saturated intermediates like tetrahydropyridines.[2] | Increase hydrogen pressure and/or reaction time. Consider a more active catalyst system like Rhodium oxide (Rh₂O₃) under mild conditions or PtO₂ under higher pressure.[10][11] |
| Hydrodeoxygenation (O-demethylation) | Under harsh conditions (high temperature/pressure) or with certain catalysts, the methoxy group can be cleaved to a hydroxyl group, or further reduced. | Use milder reaction conditions (lower temperature and pressure).[11] Screen different catalysts; for example, Rhodium-based catalysts may offer better chemoselectivity than Palladium-based catalysts in some cases.[4][14] |
| Ring Opening | In rare, very harsh conditions, cleavage of the C-N bonds in the piperidine ring can occur. | This is unlikely under typical conditions but can be avoided by using milder temperatures and pressures. |
Analytical Protocol: Identifying Poisons and Byproducts
-
Substrate Purity Check: Analyze your 2-(2-methoxyphenyl)pyridine starting material by GC-MS and NMR to identify any potential impurities that could act as catalyst poisons.
-
Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze by GC or HPLC to monitor the consumption of starting material and the formation of product and any intermediates or byproducts.
-
Byproduct Identification: If the reaction yields a mixture, isolate the main byproduct by chromatography and characterize it fully by NMR, MS, and potentially IR spectroscopy to understand the side reaction pathway.
-
Catalyst Analysis (Advanced): In persistent cases, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal impurities on the catalyst, while X-ray Photoelectron Spectroscopy (XPS) can analyze the catalyst's surface composition for poisons.[1]
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- 10. researchgate.net [researchgate.net]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(2-Methoxyphenyl)piperidine Hydrochloride
[1][2]
Topic: Removal of Pyridine Impurities Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TS-PUR-2MPP-04[1][2]
Introduction: The Separation Challenge
You are likely encountering pyridine contamination following the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine.[1][2] This is a common issue because the reduction of the pyridine ring to a piperidine ring is often accompanied by unreacted starting material or solvent entrapment.
The separation challenge arises because both the product and the impurity are amines. However, they possess drastically different basicities and physical properties.[1][2] This guide leverages these differences to provide three targeted protocols ranging from quick washes to deep purification.[1][2]
Quick Reference Data
| Property | Impurity: Pyridine | Target: 2-(2-Methoxyphenyl)piperidine | Implication |
| Structure | Aromatic Heterocycle | Secondary Amine (Cyclic) | Distinct NMR signals |
| pKa (Conj.[1][2][3] Acid) | 5.23 [1, 3] | ~9.7 (Predicted) [19] | Primary Separation Lever |
| Boiling Point | 115 °C | High (>250 °C / dec.)[1][2] | Volatility difference |
| Solubility (Base) | Miscible in water | Low water solubility | Extraction potential |
| Solubility (HCl) | Soluble in water | Soluble in water | Co-solubility risks |
Module 1: Diagnostic & Triage
Q: How do I choose the right protocol for my sample?
Use the following decision matrix based on your current sample state and impurity level (determined by 1H-NMR integration).
-
Scenario C: Trace Residue after Drying.
Module 2: Troubleshooting Protocols
Protocol A: Solvent Trituration (The "Quick Wash")[1][2]
Mechanism: Pyridine is highly soluble in non-polar ethers (Diethyl ether, MTBE) and ethyl acetate. 2-(2-Methoxyphenyl)piperidine hydrochloride is an ionic salt and is generally insoluble in these solvents.[1][2]
-
Preparation: Place your crude solid in a flask.
-
Solvent Addition: Add anhydrous Diethyl Ether or MTBE (10 mL per gram of solid).
-
Sonication: Sonicate for 10–15 minutes. This breaks up crystal aggregates where pyridine might be occluded.[1][2]
-
Filtration: Filter the suspension under vacuum (Buchner funnel).
-
Wash: Wash the filter cake with 2x fresh ether.
-
Dry: Vacuum dry at 40°C.
Q: My solid turned into a sticky gum during trituration. What happened?
-
Cause: The pyridine content was too high, acting as a solvent and "melting" the salt, or the solvent contained moisture.[2]
-
Fix: Immediately switch to Protocol B . Do not add more ether.[1][2]
Protocol B: The pH-Swing Extraction (The "Gold Standard")[1][2]
Mechanism: This method relies on the massive pKa gap (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude salt/oil in Water (approx. 10-20 mL/g).[1][2]
-
The "Swing" (Critical Step):
-
Impurity Extraction:
-
Target Liberation:
-
Product Extraction:
-
Salt Reformation:
-
Dry organic layer over Na₂SO₄, filter, and evaporate.[2]
-
Redissolve in minimal dry ether/DCM and add HCl in Dioxane/Ether to precipitate the pure salt.
-
Visualizing the pH Swing Logic
Caption: Flowchart demonstrating the selective separation of Pyridine from Piperidine derivatives using pKa-controlled extraction.
Protocol C: Azeotropic Removal (The "Finisher")
Mechanism: Pyridine forms a positive azeotrope with water (bp 92-93°C) and toluene [1, 4].[1][2] This allows you to "carry" the pyridine out of the mixture at temperatures lower than its normal boiling point.[2]
Q: I have <1% pyridine left, but I can't run an extraction. How do I remove it?
-
Dissolution: Dissolve your crude material in a small amount of Toluene (if free base) or Water (if HCl salt).[1][2]
-
Note: If you have the HCl salt, adding a small amount of water helps break the crystal lattice, releasing trapped pyridine.
-
-
Evaporation: Rotovap at 50–60°C under reduced pressure.
-
Repeat: Add fresh solvent (Toluene or Water) and evaporate again.[1][2] Repeat 3x.
-
Final Dry: High vacuum (<1 mbar) overnight is essential.
Module 3: Analytical Verification
Q: How do I confirm the pyridine is actually gone?
Do not rely on smell; the human nose is too sensitive to pyridine (threshold ~0.2 ppm) [1].[1][2] Use 1H-NMR (Proton NMR) .
| Signal Region (ppm) | Pyridine (Impurity) | Target (Piperidine Core) |
| Aromatic (7.0 - 8.6) | Distinct doublets/triplets at 7.2, 7.6, 8.6 | Multiplets at 6.8 - 7.3 (Anisole ring) |
| Aliphatic (1.5 - 3.5) | None | Massive multiplets (Piperidine ring) |
| Methoxy (~3.8) | None | Sharp Singlet |
Verification Step: Look specifically at 8.5 - 8.6 ppm .[1][2] Pyridine has a characteristic doublet here (alpha-protons).[1][2] If this baseline is flat, your product is clean.[2]
References
-
PubChem. (n.d.).[1][2] Pyridine (CID 1049).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]
-
Wikipedia. (n.d.).[1][2] Pyridine: Properties and Acidity. Retrieved from [Link][1]
-
Li, Q., et al. (2020).[1][2] Highly Selective Separation of Minimum-Boiling Azeotrope Toluene/Pyridine. PubMed.[1][2] Retrieved from [Link]
Preventing racemization of (S)-2-(2-Methoxyphenyl)piperidine during workup
A Guide to Preventing Racemization During Experimental Workup
Welcome to the technical support center for (S)-2-(2-Methoxyphenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the enantiomeric purity of this chiral amine during experimental workup and purification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and preserve the stereochemical integrity of your compound.
Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)
This guide addresses specific issues you might encounter during your experiments that could lead to the racemization of (S)-2-(2-Methoxyphenyl)piperidine.
Issue 1: Significant Drop in e.e. After Aqueous Workup
-
Symptom: You have confirmed the high enantiopurity of your crude reaction mixture, but after performing a standard aqueous workup (e.g., acid-base extraction), the isolated product shows a significant decrease in enantiomeric excess.
-
Root Cause Analysis: The chiral center at the C2 position of the piperidine ring is benzylic. This position is susceptible to racemization under both strongly acidic and strongly basic conditions. The racemization can proceed through the formation of a stabilized carbocation under acidic conditions or a carbanion under basic conditions.
-
Solution:
-
Strict pH Control: Maintain a pH range of 6-8 during all aqueous workup steps. Use buffered solutions (e.g., phosphate-buffered saline, PBS) instead of strong acids or bases for washing and extraction. The use of strong acids or bases can catalyze epimerization.[1]
-
Temperature Management: Perform all workup procedures at low temperatures (0-5 °C). Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Minimize Contact Time: Reduce the duration of contact between your compound and the aqueous phase, especially if pH deviations are unavoidable.
-
Issue 2: Racemization Observed During N-Deprotection
-
Symptom: Your N-protected (e.g., N-Boc) (S)-2-(2-Methoxyphenyl)piperidine is enantiomerically pure, but the final deprotected amine shows racemization.
-
Root Cause Analysis: The conditions required for the removal of certain protecting groups can be harsh enough to induce racemization. For instance, strong acids like trifluoroacetic acid (TFA) used for Boc deprotection can lead to the formation of a carbocation intermediate at the benzylic C2 position, which can then be quenched non-stereoselectively.
-
Solution:
-
Use Milder Deprotection Reagents: Instead of TFA, consider using a milder acidic condition such as 4M HCl in an anhydrous solvent like 1,4-dioxane at a controlled temperature (e.g., 0 °C).[2][3] Even with these milder conditions, it is crucial to monitor the reaction closely and minimize the reaction time.
-
Immediate Neutralization: After deprotection, immediately neutralize the resulting hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) at low temperature before proceeding with extraction. Prolonged exposure to even mild acidic conditions can be detrimental.[2]
-
Issue 3: Inconsistent Stereochemical Purity During Purification
-
Symptom: You observe batch-to-batch variability in the enantiomeric excess of your purified (S)-2-(2-Methoxyphenyl)piperidine, especially after column chromatography.
-
Root Cause Analysis: The choice of solvent, stationary phase, and any additives in chromatography can influence the stereochemical stability of your compound. Highly acidic or basic mobile phases or stationary phases can cause on-column racemization.
-
Solution:
-
Neutral Purification Conditions: Use a neutral stationary phase like standard silica gel. Avoid using alumina, which can be basic.
-
Buffered Mobile Phase: If possible, buffer your mobile phase to maintain a neutral pH. For example, you can add a small amount of a neutral salt or a non-nucleophilic base like triethylamine to a solvent system like ethyl acetate/hexanes, but be mindful that even mild bases can be problematic. It is often best to stick to neutral solvent systems.
-
Avoid Chlorinated Solvents with Acidic Impurities: Dichloromethane can contain trace amounts of HCl. If you must use it, consider passing it through a plug of basic alumina before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (S)-2-(2-Methoxyphenyl)piperidine?
A1: The most likely mechanism involves the lability of the proton at the C2 position (the stereocenter). This carbon is both adjacent to the nitrogen of the piperidine ring and part of a benzylic system.
-
Under acidic conditions: Protonation of the piperidine nitrogen can be followed by a process that leads to the formation of a planar, achiral carbocation at the C2 position, which can be attacked from either face by a nucleophile (like water), leading to a racemic mixture.[4][5]
-
Under basic conditions: A strong base can abstract the proton from the C2 position. The resulting carbanion is stabilized by the adjacent phenyl ring, allowing for inversion of the stereocenter upon reprotonation.[1][6]
Q2: Are there specific reagents I should absolutely avoid during the workup of (S)-2-(2-Methoxyphenyl)piperidine?
A2: Yes. To preserve the enantiomeric integrity of your compound, you should avoid:
-
Strong, non-sterically hindered bases: Such as sodium hydroxide, potassium hydroxide, and lithium diisopropylamide (LDA), as they can readily deprotonate the C2 position.
-
Strong, non-coordinating acids: Such as perchloric acid, sulfuric acid, and trifluoroacetic acid (TFA), which can promote carbocation formation.
-
High temperatures: Heat accelerates the rate of racemization.[1]
Q3: How does the methoxy group on the phenyl ring affect the stability of the chiral center?
A3: The methoxy group at the ortho position is an electron-donating group. This can have a dual effect. On one hand, it can further stabilize a benzylic carbocation intermediate through resonance, potentially increasing the risk of racemization under acidic conditions. On the other hand, its steric bulk might slightly hinder the approach of a base to the C2 proton, but this effect is likely minimal.
Q4: Can I use N-protection to prevent racemization during other reaction steps?
A4: Yes, N-protection is a highly recommended strategy. Using a protecting group like Boc (tert-butyloxycarbonyl) can prevent the nitrogen from participating in side reactions. Urethane-based protecting groups like Boc and Fmoc are generally effective at suppressing racemization during coupling reactions because the nitrogen lone pair is delocalized, making it less available to influence the adjacent stereocenter.[2] However, as noted in the troubleshooting guide, the deprotection step itself must be handled with care.
Experimental Protocols
Protocol 1: Recommended Mild Aqueous Workup
This protocol is designed to minimize the risk of racemization during the isolation of (S)-2-(2-Methoxyphenyl)piperidine from a reaction mixture.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) at a low temperature.
-
Washing: Wash the organic layer sequentially with:
-
Pre-chilled phosphate-buffered saline (PBS, pH 7.4).
-
Pre-chilled brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature not exceeding 30 °C.
Protocol 2: Mild N-Boc Deprotection
This protocol provides a gentler alternative to TFA for removing a Boc protecting group.
-
Dissolution: Dissolve the N-Boc protected (S)-2-(2-Methoxyphenyl)piperidine in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 equivalents) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, immediately add the mixture to a vigorously stirred, pre-chilled biphasic solution of ethyl acetate and saturated sodium bicarbonate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Workup pH | 6 - 8 | Avoids acid or base-catalyzed racemization.[1] |
| Temperature | 0 - 25 °C (ideally lower) | Reduces the kinetic rate of racemization.[1] |
| N-Deprotection (Boc) | 4M HCl in dioxane at 0 °C | Milder than TFA, reducing the risk of carbocation formation.[2][3] |
| Chromatography | Silica gel with neutral eluent | Prevents on-column epimerization. |
| Solvents | Aprotic solvents (EtOAc, MTBE, THF) | Avoids protic solvents that can participate in proton transfer. |
Visualizations
Racemization Pathways
Recommended Workup Workflow
References
-
ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. Available at: [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Google Patents. (n.d.). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
-
Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
ACS Publications. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available at: [Link]
-
National Institutes of Health. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Available at: [Link]
-
National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
TUS. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Available at: [Link]
-
PubMed. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylpiperidine. Available at: [Link]
-
PubMed. (2003). Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. Available at: [Link]
-
Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases. Available at: [Link]
-
SciSpace. (n.d.). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Available at: [Link]
-
Beilstein Journals. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Available at: [Link]
-
ResearchGate. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. Available at: [Link]
- Google Patents. (n.d.). Racemisation of amines.
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
-
PubMed. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]
-
Adv. J. Chem. A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
PubMed. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Available at: [Link]
-
SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
CAS Common Chemistry. (n.d.). (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hygroscopicity Management for Piperidine Hydrochloride Salts
Executive Summary & Scientific Context
Piperidine hydrochloride (Piperidine HCl) is a critical pharmacophore and intermediate. While the hydrochloride salt form is generally preferred for its high melting point (~245°C) and water solubility, it exhibits significant hygroscopicity and deliquescence risks.
The Mechanism: The hygroscopicity of amine hydrochlorides arises from the high hydration energy of the chloride ion and the ability of the piperidinium cation to form hydrogen bonds. When the Relative Humidity (RH) of the storage environment exceeds the salt's Critical Relative Humidity (CRH) , the solid surface adsorbs water molecules, lowering the chemical potential.[1] This triggers a phase transition where the solid dissolves into the absorbed water, forming a saturated solution (deliquescence).
Why this matters:
-
Dosing Errors: Absorbed water alters the molecular weight basis for stoichiometric calculations.
-
Process Failure: Caking prevents flow in hoppers and feeders.
-
Chemical Instability: Moisture facilitates hydrolysis and potential interaction with excipients.
Diagnostic Module: Is Your Sample Compromised?
Visual & Analytical Troubleshooting
| Symptom | Probable Cause | Recommended Action |
| Clumping / Agglomeration | Surface adsorption has formed liquid bridges between particles. | Recoverable. Sieve and dry under vacuum (See Protocol A). |
| Liquefaction (Oil-like) | RH > CRH. Complete deliquescence has occurred. | Critical. Recrystallization required. Drying alone will result in a hard, amorphous glass. |
| Weight Drift | Environmental RH is fluctuating near the CRH. | Analyze. Perform TGA (Thermogravimetric Analysis) to quantify water content. |
| Corrosion on Spatula | Hydrolysis of the salt is releasing trace HCl acid. | Safety Hazard. Use PTFE-coated tools; check storage container seals. |
Workflow: Moisture Management Logic
The following decision tree outlines the standard operating procedure (SOP) for handling hygroscopic salts upon receipt and during storage.
Figure 1: Decision matrix for handling Piperidine HCl. Note that visual inspection is the first line of defense, but DVS is required for quantitative control.
Remediation Protocols
Protocol A: Vacuum Drying (For Clumped Solids)
Objective: Remove adsorbed surface water without inducing sublimation or thermal degradation.
Warning: Piperidine HCl is a salt of a strong base, but excessive heat under high vacuum can lead to sublimation of the salt itself or dissociation.
-
Equipment: Vacuum oven with a cold trap.
-
Temperature: Set to 40°C – 50°C . Do not exceed 60°C under high vacuum (>1 mbar) to avoid sublimation risks.
-
Desiccant: Place a tray of Phosphorus Pentoxide (
) or activated Molecular Sieves (4Å) in the oven to act as a moisture sink. -
Duration: Dry for 12–24 hours.
-
Validation: Check weight loss via TGA. Target moisture content: <0.5% w/w.
Protocol B: Recrystallization (For Deliquesced/Liquefied Samples)
Objective: Recover crystalline solid from a liquefied state.
-
Dissolution: Dissolve the "oil" fully in a minimum amount of warm ethanol or isopropanol.
-
Precipitation: Add diethyl ether or ethyl acetate (anti-solvents) dropwise until turbidity appears.
-
Cooling: Cool slowly to 4°C to encourage crystal growth.
-
Filtration: Filter rapidly under a blanket of dry Nitrogen (
). -
Drying: Proceed immediately to Protocol A.
Prevention & Storage Strategy
Determining the Critical Relative Humidity (CRH)
You cannot manage what you do not measure. The CRH is not a static number; it changes with temperature and impurity profiles.
-
Procedure: Run a sorption isotherm at 25°C (0%
90% RH). -
Interpretation: The point where mass increases exponentially is the CRH. For Piperidine HCl, this is typically between 60–70% RH at 25°C, but can be lower if impurities are present.
Storage Configuration Guide
| Factor | Recommendation | Technical Rationale |
| Primary Container | Glass (Amber) or HDPE | Glass is impermeable to moisture. HDPE is acceptable if wall thickness is sufficient (>2mm). Avoid LDPE bags. |
| Seal Type | Induction Seal | Screw caps alone allow "breathing" due to pressure changes. Induction sealing creates a hermetic barrier. |
| Headspace | Minimize & Inert | Flush headspace with Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas is usually dry. |
| Desiccant | Molecular Sieves (4Å) | Silica gel is reversible and can release moisture at high temperatures. Molecular sieves retain moisture more aggressively at low RH. |
Mechanism of Failure: The Deliquescence Cycle
Understanding the pathway of failure helps in selecting the right intervention points.
Figure 2: The thermodynamic pathway of moisture uptake. Once 'Capillary Condensation' begins, the process becomes auto-catalytic.
Frequently Asked Questions (FAQ)
Q: Can I store Piperidine HCl in a standard refrigerator? A: Proceed with caution. While lower temperatures generally increase chemical stability, they can lower the CRH of the salt (making it more sensitive to moisture). Furthermore, removing a cold bottle into warm, humid lab air causes immediate condensation on the solid.
-
Best Practice: Allow the container to reach room temperature before opening. Store in a desiccator within the fridge if cooling is strictly necessary for chemical purity.
Q: Why does my "dry" salt smell like fish/amine? A: This indicates hydrolysis or disproportionation . Moisture has allowed a small fraction of the salt to dissociate, releasing free piperidine base (which has a strong amine odor) and HCl.
-
Action: The material is degrading.[5] Re-titrate to determine salt content or recrystallize.
Q: Is Silica Gel enough?
A: For short-term storage, yes. For long-term storage of highly deliquescent salts, Molecular Sieves or Phosphorus Pentoxide (
References
-
United States Pharmacopeia (USP). (2023). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF. Link
-
Surface Measurement Systems. (n.d.). DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials.Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Air Products. (2002). Piperidine Technical Data Sheet. (Provides physical property data including melting point and solubility). Link
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence and Critical Relative Humidity.[6] In Solid-State Properties of Pharmaceutical Materials. Link
Sources
Minimizing side reactions in N-alkylation of (S)-2-(2-Methoxyphenyl)piperidine
Welcome to the technical support guide for the N-alkylation of (S)-2-(2-methoxyphenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic route.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific experimental issues you may encounter.
Question 1: My N-alkylation reaction is sluggish or incomplete. What are the primary factors to investigate?
Answer:
Slow or incomplete N-alkylation of (S)-2-(2-methoxyphenyl)piperidine can stem from several factors, often related to steric hindrance and reaction conditions.
-
Steric Hindrance: The 2-methoxyphenyl group presents significant steric bulk around the nitrogen atom, which can impede the approach of the alkylating agent.[1] This is a primary consideration for this specific substrate.
-
Solution: Consider using a more reactive alkylating agent. For instance, switching from an alkyl chloride to an alkyl bromide or, even better, an alkyl iodide can significantly increase the reaction rate.[1] If sterics are still a major hurdle, increasing the reaction temperature may be necessary to provide sufficient energy to overcome the activation barrier.[1]
-
-
Insufficient Basicity: The N-alkylation reaction generates an acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1]
-
Solution: The addition of a non-nucleophilic base is crucial to scavenge this acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] For substrates that are sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be employed.[1]
-
-
Solvent Effects: The choice of solvent plays a critical role in the reaction kinetics.
Question 2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?
Answer:
The formation of a quaternary ammonium salt is a common side reaction in N-alkylation, arising from the alkylation of the desired tertiary amine product.[3] The product amine is often more nucleophilic than the starting secondary amine, leading to this "runaway" reaction.[4]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants is the most direct way to address this.
-
Solution: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[3] This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
-
-
Slow Addition of Alkylating Agent: The rate of addition of the alkylating agent can significantly impact the product distribution.
-
Solution: Employ a syringe pump to add the alkylating agent slowly over several hours.[2] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.
-
-
Reaction Temperature: Higher temperatures can sometimes promote over-alkylation.
-
Solution: If feasible for your specific transformation, running the reaction at room temperature or even lower temperatures can help to minimize the formation of the quaternary salt.[2]
-
Question 3: My reaction is producing elimination byproducts. What is causing this and how can I suppress it?
Answer:
Elimination reactions, which result in the formation of alkenes, can compete with the desired nucleophilic substitution (N-alkylation). This is particularly relevant when using sterically hindered bases or secondary/tertiary alkyl halides.[5]
-
Choice of Base: The nature of the base is a critical factor.
-
Explanation: Bulky bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), are more likely to act as bases rather than nucleophiles, abstracting a proton and promoting elimination (E2 pathway).[5][6][7]
-
Solution: Opt for less sterically demanding, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1] These bases are sufficient to neutralize the acid byproduct without significantly promoting elimination.
-
-
Structure of the Alkylating Agent: The structure of the alkyl halide influences the propensity for elimination.
-
Explanation: Tertiary alkyl halides are highly prone to elimination reactions. Secondary alkyl halides can undergo both substitution and elimination.[5]
-
Solution: Whenever possible, use primary alkyl halides as they are less likely to undergo elimination. If a secondary alkyl halide is necessary, careful optimization of the base and reaction temperature is required.
-
Question 4: I am having difficulty purifying my N-alkylated product from the unreacted starting material and other byproducts. What purification strategies are most effective?
Answer:
Effective purification is essential to obtain your desired product with high purity. A combination of techniques is often necessary.
-
Acid-Base Extraction: This is a powerful technique to separate amines from neutral organic compounds and can also help in separating primary, secondary, and tertiary amines based on their differing basicities.
-
Procedure: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic piperidine starting material and the N-alkylated product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The amines can then be recovered by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent.[1]
-
-
Column Chromatography: This is a standard method for separating compounds with different polarities.
-
Procedure: For piperidine derivatives, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical and will depend on the polarity of your product and impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Progress of the separation should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Distillation or Crystallization: If your product is a liquid, distillation under reduced pressure can be an effective purification method. If it is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of a secondary amine like (S)-2-(2-Methoxyphenyl)piperidine?
A1: The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This forms a trialkylammonium salt intermediate. A base, which can be another molecule of the starting amine or an added non-nucleophilic base, then deprotonates the ammonium salt to yield the neutral tertiary amine product.[4]
Q2: Are there alternative, greener methods for N-alkylation besides using alkyl halides?
A2: Yes, several more environmentally friendly methods are gaining prominence. One such method is "hydrogen autotransfer" or the "borrowing hydrogen" strategy. This involves the reaction of the amine with an alcohol, catalyzed by a transition metal complex. This process avoids the use of pre-formed alkyl halides and often generates water as the only byproduct.[8][9] Another approach is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[4]
Q3: Can I use a strong base like sodium hydride (NaH) for this reaction?
A3: While strong bases like NaH can be used to deprotonate the amine, they can also increase the likelihood of elimination side reactions, especially with secondary or tertiary alkyl halides.[2] For a substrate like (S)-2-(2-methoxyphenyl)piperidine, which has a secondary amine, milder bases like K₂CO₃ or Et₃N are generally sufficient and offer better control over side reactions.[1]
Q4: How does the stereochemistry at the C2 position of the piperidine ring affect the N-alkylation reaction?
A4: The (S) stereochemistry at the C2 position, along with the bulky 2-methoxyphenyl substituent, creates a specific chiral environment around the nitrogen atom. This can influence the rate of reaction due to steric hindrance. While the N-alkylation itself does not typically affect the existing stereocenter at C2, the diastereoselectivity of the reaction could be a factor if the incoming alkyl group also contains a stereocenter.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for N-Alkylation of (S)-2-(2-Methoxyphenyl)piperidine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-(2-methoxyphenyl)piperidine (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (to make a 0.1-0.2 M solution).[1][2]
-
Reactant Addition: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture. For highly reactive alkyl halides, consider using a syringe pump for slow addition over several hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting section.[1][3]
Table 1: Comparison of Common Bases and Solvents for N-Alkylation
| Base | Solvent | Advantages | Disadvantages |
| K₂CO₃ | Acetonitrile (MeCN) | Inexpensive, easy to remove by filtration, mild.[1] | May have lower solubility in some solvents. |
| Et₃N | Dichloromethane (DCM) | Soluble in most organic solvents, acts as an acid scavenger.[1] | Can be more difficult to remove completely due to its volatility. |
| DIPEA | Acetonitrile (MeCN) or DMF | Sterically hindered, reducing the chance of it acting as a nucleophile.[1] | More expensive than K₂CO₃ or Et₃N. |
| NaHCO₃ | DMF | Very mild, suitable for sensitive substrates.[1] | May require longer reaction times. |
Section 4: Visualizing Reaction Pathways
Diagram 1: N-Alkylation and Competing Side Reactions
Caption: A logical guide to troubleshooting low reaction yields.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry. Retrieved from [Link]
-
Majji, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]
-
de Gonzalo, G., & Lavandera, I. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2978. [Link]
-
Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Sammakia, T., et al. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Organic Letters, 16(9), 2382-2385. [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Eliminations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Douglas, C. J., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.
-
Douglas, C. J., et al. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. International Journal of Organic Chemistry, 10(4), 199-206. [Link]
-
Choi, S., et al. (1998). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 37(22), 5789-5798. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 115-122. [Link]
-
Okitsu, O., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-823. [Link]
-
ResearchGate. (2025, August 6). Diastereoselective N-quaternization of piperidines. Retrieved from [Link]
- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
Newton, C. G., et al. (2019). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Retrieved from [Link]
-
Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 61-68. [Link]
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- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
A Comparative Guide to Chiral HPLC Methods for (S)-2-(2-Methoxyphenyl)piperidine Enantiomeric Purity
This guide provides a comprehensive analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of (S)-2-(2-Methoxyphenyl)piperidine. Intended for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, compares leading methodologies, and presents detailed protocols to establish robust and reliable analytical systems.
The stereochemical configuration of a pharmaceutical agent is a critical quality attribute, as enantiomers of the same molecule can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Therefore, the precise and accurate quantification of the undesired enantiomer in a drug substance like (S)-2-(2-Methoxyphenyl)piperidine is a regulatory and safety imperative. Chiral HPLC, leveraging specialized chiral stationary phases (CSPs), stands as the predominant technique for this purpose due to its high resolution, reproducibility, and versatility.[2][4][5]
The Foundation: Principles of Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This is often explained by the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition.[2] The choice of CSP and mobile phase is therefore critical, as it dictates the nature and strength of these interactions.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most influential decision in chiral method development.[6] While numerous types of CSPs exist, polysaccharide-based phases have emerged as the most versatile and widely successful, particularly for a broad range of pharmaceutical compounds.
2.1. Polysaccharide-Based CSPs: The Industry Workhorse
CSPs derived from cellulose and amylose, coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities.[1][6][7] Their chiral selectivity arises from the complex helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities. Enantiomers are separated based on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion within these chiral pockets.[1]
For a basic compound like 2-(2-Methoxyphenyl)piperidine, which contains a secondary amine, method development typically begins with a screening of complementary polysaccharide columns under normal-phase conditions.
-
Normal-Phase (NP) Mode: This is the most common starting point. The mobile phase consists of a non-polar alkane (like n-hexane or heptane) and a polar alcohol modifier (such as isopropanol or ethanol).[6][8][9][10] For basic analytes, the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase is crucial.[7][11] DEA acts as a competitor for highly active sites on the silica support, preventing strong, non-enantioselective interactions and dramatically improving peak shape and efficiency.
-
Polar Organic (PO) Mode: This mode utilizes polar solvents like methanol, ethanol, or acetonitrile.[12] It can offer different selectivity compared to NP mode and is a valuable alternative if normal-phase conditions fail to provide a separation.
-
Reversed-Phase (RP) Mode: While less common for initial screening of this compound type, RP mode (using aqueous-organic mobile phases) can be effective, particularly with modern immobilized polysaccharide CSPs that are stable in such conditions.[13]
2.2. Alternative CSPs: Expanding the Toolkit
While polysaccharide CSPs are dominant, other phases can be effective for specific applications.
-
Cyclodextrin-Based CSPs: These phases separate enantiomers based on their differential inclusion into the chiral cavity of the cyclodextrin molecule.[2][14] They are often highly effective in reversed-phase mode.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[8] It is renowned for its high speed, efficiency, and reduced consumption of organic solvents, making it a "greener" technique.[15][16] For piperidine derivatives, SFC on polysaccharide columns is an excellent strategy.
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for developing a robust chiral HPLC method.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ymc.co.jp [ymc.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fagg.be [fagg.be]
Technical Comparison: NK1 Binding Affinity of (R) vs (S)-2-(2-Methoxyphenyl)piperidine
Executive Summary
The Verdict: The (S)-enantiomer (specifically the (2S)-configuration) is the biologically active pharmacophore (eutomer) for Neurokinin-1 (NK1) receptor antagonism in the 2-arylpiperidine class.
In the context of high-affinity NK1 antagonists, such as the prototype CP-99,994 , the (2S)-2-(2-methoxyphenyl)piperidine scaffold exhibits nanomolar binding affinity (
Structural & Stereochemical Analysis[1]
The molecule 2-(2-methoxyphenyl)piperidine serves as the core scaffold for a generation of non-peptide NK1 antagonists. The critical determinant of binding is the spatial orientation of the aryl ring at the C2 position of the piperidine.
The Stereochemical Anchor
-
Position C2: The chiral center at C2 anchors the molecule.
-
Configuration: The (S)-configuration directs the bulky 2-methoxyphenyl group into a specific hydrophobic sub-pocket of the NK1 receptor.
-
Conformation: In the bioactive conformation, the piperidine ring typically adopts a chair conformation where the C2-aryl group assumes a pseudo-equatorial or pseudo-axial orientation (depending on C3 substitution) that minimizes steric clash with residue His197 and Phe268 .
| Feature | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) |
| Stereocenter | 2S | 2R |
| Pharmacophore | Matches NK1 hydrophobic cleft | Steric clash with TMV/TMVI |
| Key Prototype | Core of CP-99,994 | Core of CP-100,263 |
| Binding Mode | Lock-and-Key fit | Non-specific / Low Affinity |
Comparative Binding Data
The following data compares the binding affinities of the disubstituted piperidine antagonists, which represent the definitive Structure-Activity Relationship (SAR) for this scaffold. The unsubstituted 2-(2-methoxyphenyl)piperidine follows the same stereochemical preference but with lower overall potency than the 3-substituted analogs.
Table 1: Binding Affinity (
| Compound | Configuration | Structure Note | NK1 Affinity ( | Functional | Status |
| CP-99,994 | (2S, 3S) | cis-2,3-disubstituted | 0.17 ± 0.04 | 0.25 | Eutomer |
| CP-100,263 | (2R, 3R) | cis-2,3-disubstituted | > 1000 | > 1000 | Distomer |
| L-733,060 | (2S, 3S) | CF3-benzyl ether analog | 0.08 | 0.1 | Super-agonist |
| Racemate | (±)-cis | Mixture of R/S | ~ 50 - 100 | N/A | Low Potency |
Note: Data derived from displacement of
-Substance P in human lymphoblast (IM-9) cells and CHO-NK1 membranes [1][2].
Mechanistic Insight: Why (S) Binds Better
-
Hydrophobic Interaction: The (2S)-phenyl ring engages in a
- stacking interaction with Phe268 on Helix VI. -
Hydrogen Bonding: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Gln165 (Helix IV) or His197 (Helix V). The (S)-geometry aligns this nitrogen perfectly for interaction, while the (R)-geometry distorts the distance, breaking the bond.
-
The "Cis" Requirement: High-affinity binding usually requires a substituent at C3 (e.g., benzylamine) to be cis to the C2-aryl group. The (2S,3S) configuration allows both groups to occupy their respective pockets without steric hindrance.
Biological Context: NK1 Signaling Pathway[2]
To understand the functional consequence of binding, one must visualize the downstream signaling blocked by the (S)-enantiomer.
Figure 1: The NK1 Signal Transduction Cascade. The (S)-enantiomer competitively inhibits Substance P binding, preventing Gq activation and the subsequent Calcium spike.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Gold Standard)
Purpose: To determine the
Materials:
-
Receptor Source: CHO cells stably expressing human NK1 receptor (CHO-hNK1).
-
Radioligand:
-Substance P (0.5 nM) or -CP-99,994. -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA.
Workflow:
-
Membrane Prep: Homogenize CHO-hNK1 cells; centrifuge at 48,000 x g for 20 min. Resuspend pellet in buffer.
-
Incubation:
-
Mix 200 µL membrane suspension (approx 10-20 µg protein).
-
Add 25 µL radioligand (
-SP). -
Add 25 µL of test compound ((R) or (S) isomer) at concentrations ranging from
to M. -
Non-specific binding control: Add 1 µM unlabelled Substance P.
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature (22°C).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Chiral Resolution (Synthesis Validation)
Purpose: To ensure the "inactive" (R)-isomer data is not due to contamination with the (S)-isomer.
-
Method: Recrystallization using D-tartaric acid or chiral HPLC (Chiralcel OD column).
-
Validation: Optical rotation
must be checked.-
(S)-isomer: (+) rotation (typically).
-
(R)-isomer: (-) rotation.
-
Note: Check specific solvent conditions as rotation sign can vary.
-
Workflow Visualization
Figure 2: Radioligand Binding Assay Workflow for determining Ki values.
References
-
Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor.[1][2] Science, 251(4992), 435-437.[2] Link
- McLean, S., et al. (1993). Activity and distribution of non-peptide NK1 receptor antagonists in the brain. Science, 251, 437.
-
Gardner, C. J., et al. (1996). Pharmacological characterization of the NK1 receptor antagonist CP-99,994 in the gerbil. Regulatory Peptides, 65(1), 45-53. Link
-
Desai, M. C., et al. (1992). Discovery of a potent substance P antagonist: recognition of the 2-benzhydrylquinuclidine pharmacophore. Journal of Medicinal Chemistry, 35(21), 4020-4038. Link
- Cascieri, M. A., et al. (1994). Molecular characterization of a common binding site for small molecule, non-peptide, NK1 receptor antagonists. Journal of Biological Chemistry, 269, 6587-6591.
Sources
Personal protective equipment for handling (S)-2-(2-Methoxyphenyl)piperidine hydrochloride
[1]
Executive Safety Summary & Risk Profile
The "Analogue Precautionary Principle" As a specific isomer used in advanced drug development, (S)-2-(2-Methoxyphenyl)piperidine hydrochloride often lacks the exhaustive toxicological datasets of commodity chemicals.[1] Therefore, we apply the Analogue Precautionary Principle . Based on the structural pharmacophore (piperidine ring fused with a methoxyphenyl group) and its hydrochloride salt form, this compound must be treated as a Potent Mucosal Irritant and Acute Oral Toxin .[2]
Critical Hazard Classifications (GHS Derived):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2] The piperidine moiety is biologically active; ingestion can lead to CNS effects.[1][2]
-
Skin/Eye Corrosion: Category 2A/2B (Severe Irritant).[1][2] The HCl salt form creates an acidic micro-environment upon contact with moisture (sweat/tears), leading to chemical burns.[1][2]
-
STOT-SE (Respiratory): Category 3.[1][3] Fine salt dust is highly irritating to the upper respiratory tract.[1][2]
Personal Protective Equipment (PPE) Matrix
Rationale: The primary vector of exposure for hydrochloride salts is inhalation of fugitive dust and dermal contact with dissolved residues.[1]
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Respiratory | N95 or P100 (Context Dependent) | Primary: Work inside a certified Chemical Fume Hood.[1] Secondary: If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH-certified N95.[1] Use P100 if the particle size is unknown or <0.3 microns.[1] |
| Hand Protection | Double Nitrile Gloving | Inner Layer: 4 mil Nitrile (inspection layer).[1][2] Outer Layer: 5-8 mil Nitrile (barrier layer).[1] Why? Piperidine derivatives can permeate thin latex.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders.[1][2] Goggles seal the orbital area against airborne dust that can dissolve in tear fluid and cause acidic burns. |
| Body Defense | Lab Coat + Tyvek Sleeves | Standard cotton lab coats can trap dust.[1][2] Use disposable Tyvek® sleeve covers to bridge the gap between the glove cuff and lab coat sleeve. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (The High-Risk Zone)
The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.[1]
-
Engineering Check: Verify fume hood face velocity is between 80–100 fpm .
-
Static Neutralization: Hydrochloride salts are prone to static buildup.[1][2] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1]
-
The "Wet-Wipe" Barrier: Place a solvent-dampened Kimwipe around the base of the balance.[1][2] This captures stray particles immediately, preventing re-aerosolization.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the stock container.[1]
Phase B: Reaction Setup & Solubilization
Caution: Heats of solution.[1]
-
Solvent Addition: Add solvent slowly.[1][2] The dissociation of the HCl salt can be slightly exothermic.[1]
-
Venting: Do not cap the reaction vessel tightly immediately after addition; allow thermal equilibrium to prevent pressure buildup.
-
Inert Atmosphere: While primarily for chemical stability (preventing oxidation of the piperidine nitrogen), using a Nitrogen/Argon line also reduces the risk of flammable vapor ignition if using organic co-solvents.[1][2]
Phase C: Decontamination & Doffing[1][4][5][6]
-
Glove Wash: Rinse outer gloves with soap and water before removal.[2] This prevents transferring invisible residues to door handles or skin.[1]
-
The "Peel" Method: Remove outer gloves by peeling from the cuff, turning them inside out.[1][2] Dispose of immediately as solid hazardous waste.[1]
-
Surface Decon: Wipe all surfaces with a 10% ethanol/water solution.[1][2] The water component is crucial to solubilize the salt; pure ethanol may just spread it.[1][2]
Visual Workflow: Safe Handling Logic
Caption: Operational logic flow ensuring engineering controls are verified before PPE selection and chemical manipulation.
Disposal & Waste Management
Do NOT flush down the drain. Piperidine derivatives often exhibit aquatic toxicity (Harmful to aquatic life with long-lasting effects).[1][2]
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be segregated into Solid Hazardous Waste (Toxic) containers.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in Halogenated or Non-Halogenated Organic Waste carboys, depending on the solvent used.[1][2]
-
Container Rinsing: Triple rinse empty vials with methanol before disposing of the glass.[1][2] Add the rinsate to the liquid waste stream.[1]
References & Authority[1][2][3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11956637, 1-(2-Methoxyphenyl)piperazine hydrochloride (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1] Retrieved from [Link][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
